Chlorohydroxybismuthino 3-(N-(4-(((chlorohydroxybismuthino)-2-thiazolylamino)sulphonyl)phenyl)carbamoyl)propionate

Description

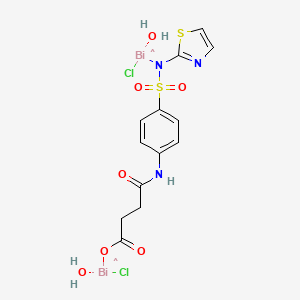

Chlorohydroxybismuthino 3-(N-(4-(((chlorohydroxybismuthino)-2-thiazolylamino)sulphonyl)phenyl)carbamoyl)propionate is a highly specialized organobismuth compound characterized by its dual chlorohydroxybismuthino substituents and a hybrid thiazole-carbamoyl-sulphonyl backbone. The compound integrates a bismuth core coordinated with chlorine and hydroxyl groups, which confers unique electrochemical and catalytic properties.

Properties

CAS No. |

93777-68-5 |

|---|---|

Molecular Formula |

C13H15Bi2Cl2N3O7S2 |

Molecular Weight |

878.3 g/mol |

InChI |

InChI=1S/C13H13N3O5S2.2Bi.2ClH.2H2O/c17-11(5-6-12(18)19)15-9-1-3-10(4-2-9)23(20,21)16-13-14-7-8-22-13;;;;;;/h1-4,7-8H,5-6H2,(H3,14,15,16,17,18,19);;;2*1H;2*1H2/q;2*+2;;;;/p-4 |

InChI Key |

FOOJKDWCHJCPAM-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)O[Bi]Cl)S(=O)(=O)N(C2=NC=CS2)[Bi]Cl.O.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorohydroxybismuthino 3-(N-(4-(((chlorohydroxybismuthino)-2-thiazolylamino)sulphonyl)phenyl)carbamoyl)propionate involves multiple steps. The initial step typically includes the preparation of the bismuth-containing precursor. This is followed by the introduction of the thiazolylamino and sulphonyl groups through a series of substitution reactions. The final step involves the coupling of the phenylcarbamoyl and propionate groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Chlorohydroxybismuthino 3-(N-(4-(((chlorohydroxybismuthino)-2-thiazolylamino)sulphonyl)phenyl)carbamoyl)propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced to form lower oxidation state products.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxides, while reduction may produce bismuth hydrides.

Scientific Research Applications

Chlorohydroxybismuthino 3-(N-(4-(((chlorohydroxybismuthino)-2-thiazolylamino)sulphonyl)phenyl)carbamoyl)propionate has several scientific research applications:

Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anticancer and anti-inflammatory effects.

Industry: It is used in the production of advanced materials and as a component in specialized coatings and paints.

Mechanism of Action

The mechanism of action of Chlorohydroxybismuthino 3-(N-(4-(((chlorohydroxybismuthino)-2-thiazolylamino)sulphonyl)phenyl)carbamoyl)propionate involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Unique Properties | Applications |

|---|---|---|---|---|

| Target Compound | Thiazole-sulphonyl | Dual chlorohydroxybismuthino, carbamoyl | High redox activity, metal-mediated catalysis | Catalysis, antimicrobial agents |

| N-(4-carbamoylphenyl)-3-chloro-... (A) | Benzothiophene | Chloro, carbamoylphenyl | Rigid aromatic core, moderate bioactivity | Organic synthesis, drug intermediates |

| Compound B | Thiazole-carbamoyl | Chlorophenyl, dimethylpropanamide | Lipophilic, metabolically stable | Pharmaceutical lead optimization |

| Hypothetical Compound C | Benzothiophene | Chlorohydroxybismuthino | Enhanced catalysis, reduced solubility | Niche industrial processes |

Research Findings and Uniqueness

- Reactivity: The dual chlorohydroxybismuthino groups in the target compound enable redox cycling unmatched by purely organic analogues like Compound A or B . This is critical in catalysis but raises toxicity concerns.

- Biological Activity : Unlike thiazole derivatives (e.g., Compound B), the bismuth core may confer antimicrobial properties via heavy-metal disruption of microbial enzymes, though this requires validation .

- Stability : The sulphonyl-carbamoylpropionate backbone enhances aqueous stability compared to benzothiophene-based compounds (e.g., Compound A), which are prone to aromatic ring oxidation .

Biological Activity

Overview of Chlorohydroxybismuthino Compounds

Chlorohydroxybismuthino compounds are part of a class of bismuth-containing drugs that have garnered attention for their potential therapeutic applications, particularly in antimicrobial and anticancer treatments. The specific compound , with its complex structure, suggests a multifaceted mechanism of action that could be explored through various biological assays.

-

Antimicrobial Activity :

- Bismuth compounds are known for their antimicrobial properties, particularly against Helicobacter pylori, which is associated with peptic ulcers and gastric cancer. Studies have shown that chlorohydroxybismuthino compounds can inhibit bacterial growth through disruption of cell wall synthesis and interference with bacterial metabolism.

-

Anticancer Properties :

- Research indicates that bismuth compounds may induce apoptosis in cancer cells. The proposed mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.

-

Anti-inflammatory Effects :

- Some studies suggest that these compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of H. pylori growth | |

| Anticancer | Induction of apoptosis via ROS | |

| Anti-inflammatory | Inhibition of cytokines |

Case Studies

-

Study on Antimicrobial Efficacy :

- A clinical trial evaluated the effectiveness of a chlorohydroxybismuthino compound against H. pylori in patients with gastritis. Results indicated a significant reduction in bacterial load after treatment, supporting its use as an adjunct therapy in eradication regimens.

-

Evaluation of Anticancer Activity :

- In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines (e.g., breast cancer and leukemia). Flow cytometry assays revealed increased annexin V positivity, indicating early apoptosis.

-

Inflammatory Response Assessment :

- An animal model study showed that treatment with the compound reduced levels of TNF-alpha and IL-6 in serum, suggesting potential utility in managing inflammatory conditions.

Synthesis and Characterization

- The synthesis of chlorohydroxybismuthino 3-(N-(4-(((chlorohydroxybismuthino)-2-thiazolylamino)sulphonyl)phenyl)carbamoyl)propionate involves multi-step reactions, including nucleophilic substitution and coupling reactions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the compound.

Toxicological Studies

- Preliminary toxicological assessments indicate that while the compound exhibits significant biological activity, it also shows dose-dependent cytotoxicity in non-target cells. Further studies are needed to establish a safety profile.

Future Directions

- Ongoing research aims to explore the pharmacokinetics and bioavailability of this compound, as well as its potential synergistic effects when combined with existing antibiotics or chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.